

Initial Investigatory Studies on the Biological Activity of Orphine

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Compound of Interest

Compound Name: Orphine

Cat. No.: B10827559

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Abstract: This document outlines the initial preclinical evaluation of **Orphine**, a novel small molecule inhibitor. The primary objective of these initial studies was to characterize **Orphine's** fundamental biological activity, including its target affinity, selectivity, and functional cellular effects. The data presented herein suggests that **Orphine** is a potent and selective inhibitor of Janus-Associated Kinase 3 (JAK3), a critical mediator in inflammatory cytokine signaling. This paper details the experimental protocols utilized and summarizes the key findings from our preliminary investigation.

Quantitative Data Summary

The biological activity of **Orphine** was first assessed through a series of in vitro assays to determine its inhibitory potency and selectivity against a panel of related kinases. Subsequent cellular assays were conducted to confirm its mechanism of action in a physiologically relevant context.

Table 1: Kinase Inhibition Profile of Orphine

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Orphine** against JAK3 and other closely related kinases. The data demonstrates a high degree of selectivity for JAK3.

Kinase Target	IC50 (nM)	Assay Type
JAK3	8.2	LanthaScreen™ Eu Kinase Binding
JAK1	215.4	LanthaScreen™ Eu Kinase Binding
JAK2	350.1	LanthaScreen™ Eu Kinase Binding
TYK2	189.7	LanthaScreen™ Eu Kinase Binding

Table 2: Cellular Activity of Orphine

This table presents the IC50 value of **Orphine** in a human T-cell line, measuring the inhibition of Interleukin-2 (IL-2) induced phosphorylation of STAT5, a direct downstream target of JAK3.

Cellular Assay	Cell Line	IC50 (nM)	Endpoint Measured
IL-2 Induced pSTAT5	Human T-Cells (Kit 225)	45.3	Phospho-STAT5 (Tyr694) Levels

Key Experimental Protocols

The following sections provide detailed methodologies for the principal assays used to characterize **Orphine**'s biological activity.

LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the IC50 of **Orphine** against a panel of kinases by measuring its ability to displace a fluorescently labeled tracer from the kinase active site.

Materials:

- Kinase enzymes (JAK1, JAK2, JAK3, TYK2)
- LanthaScreen™ Eu-labeled anti-tag antibody

- Alexa Fluor™ 647-labeled kinase tracer
- **Orphine** (serial dilutions)
- Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates

Procedure:

- A 5 µL solution of the test compound (**Orphine**) serially diluted in assay buffer was added to the wells of a 384-well plate.
- A 5 µL mixture of the kinase and the Eu-labeled antibody was then added to each well.
- The reaction was initiated by the addition of 5 µL of the Alexa Fluor™ 647-labeled tracer. The final volume in each well was 15 µL.
- The plate was incubated at room temperature for 60 minutes in the dark.
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
- The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated and plotted against the logarithm of the compound concentration to determine the IC₅₀ value using a four-parameter logistic curve fit.

IL-2 Induced STAT5 Phosphorylation Assay

Objective: To measure the functional inhibitory effect of **Orphine** on the JAK3 signaling pathway in a cellular context.

Materials:

- Human T-cell line (Kit 225)
- RPMI-1640 medium supplemented with 10% FBS
- Recombinant human IL-2

- **Orphine** (serial dilutions)
- Fixation and permeabilization buffers
- Phycoerythrin (PE)-conjugated anti-phospho-STAT5 (Tyr694) antibody
- Flow cytometer

Procedure:

- Kit 225 cells were cultured and then serum-starved for 4 hours prior to the experiment.
- Cells were pre-incubated with various concentrations of **Orphine** or vehicle control (DMSO) for 60 minutes at 37°C.
- Cells were then stimulated with 10 ng/mL of recombinant human IL-2 for 15 minutes at 37°C to induce STAT5 phosphorylation.
- The stimulation was stopped by immediate fixation of the cells with a formaldehyde-based buffer.
- Cells were permeabilized using a methanol-based buffer to allow for intracellular antibody staining.
- Permeabilized cells were stained with a PE-conjugated anti-phospho-STAT5 antibody for 60 minutes at room temperature.
- The level of STAT5 phosphorylation was quantified by measuring the PE signal intensity using a flow cytometer.
- The median fluorescence intensity was used to calculate the percent inhibition relative to controls, and the IC50 value was determined by non-linear regression analysis.

Visualizations: Pathways and Workflows

The following diagrams illustrate the signaling pathway targeted by **Orphine** and the experimental workflow used for its initial characterization.

Caption: JAK3/STAT5 signaling pathway with **Orphine**'s inhibitory action.

Caption: High-level workflow for the initial screening of **Orphine**.

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